Mal-PEG4-Ala-Ala-Asn-PAB
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Overview
Description
Mal-PEG4-Ala-Ala-Asn-PAB is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to improve the physiochemical properties and toxicity profiles of cytotoxic drugs by forming a peptide-drug conjugate. The peptide-drug conjugate can be cleaved by cellular proteases, releasing the cytotoxic drugs in their active form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Ala-Ala-Asn-PAB involves the conjugation of a maleimide group to a PEG linker, followed by the attachment of the peptide sequence Ala-Ala-Asn-PAB. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the stepwise addition of amino acids to the growing peptide chain, followed by the attachment of the PEG linker and the maleimide group. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-Ala-Ala-Asn-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The peptide-drug conjugate can be cleaved by cellular proteases, releasing the active cytotoxic drug.
Substitution Reactions: The maleimide group can react with thiol groups on proteins or other molecules, forming stable thioether bonds.
Common Reagents and Conditions
Cleavage Reactions: Cellular proteases under physiological conditions.
Substitution Reactions: Thiol-containing reagents under mild conditions.
Major Products Formed
Cleavage Reactions: Active cytotoxic drugs.
Substitution Reactions: Thioether-linked conjugates.
Scientific Research Applications
Mal-PEG4-Ala-Ala-Asn-PAB is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the targeted delivery of drugs to specific cells or tissues.
Medicine: Enhances the therapeutic index of cytotoxic drugs by improving their selectivity and reducing off-target effects.
Industry: Used in the production of bioconjugates for various applications.
Mechanism of Action
Mal-PEG4-Ala-Ala-Asn-PAB exerts its effects by forming a stable conjugate with cytotoxic drugs. The maleimide group reacts with thiol groups on proteins, forming a stable thioether bond. The peptide-drug conjugate is then cleaved by cellular proteases, releasing the active drug in its cytotoxic form. This targeted delivery mechanism enhances the therapeutic efficacy of the drug while minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ala-Ala-Asn-PAB: Another peptide linker used in ADC synthesis.
Azido-PEG4-Ala-Ala-Asn-PAB: A similar linker with an azido group instead of a maleimide group.
Fmoc-PEG3-Ala-Ala-Asn-PAB: A shorter PEG linker with similar properties.
Uniqueness
Mal-PEG4-Ala-Ala-Asn-PAB is unique due to its cleavable nature and the presence of a maleimide group, which allows for stable conjugation with thiol-containing molecules. This enhances its utility in the synthesis of antibody-drug conjugates, providing targeted delivery and improved therapeutic profiles .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-tritylbutanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H60N6O12/c1-36(52-44(59)24-26-66-28-30-68-32-33-69-31-29-67-27-25-57-46(61)22-23-47(57)62)48(63)53-37(2)49(64)55-43(50(65)54-42-20-18-38(35-58)19-21-42)34-45(60)56-51(39-12-6-3-7-13-39,40-14-8-4-9-15-40)41-16-10-5-11-17-41/h3-23,36-37,43,58H,24-35H2,1-2H3,(H,52,59)(H,53,63)(H,54,65)(H,55,64)(H,56,60)/t36-,37-,43-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRQHRCHCBSZIX-QJODFBJXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCOCCN5C(=O)C=CC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H60N6O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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